4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid
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Overview
Description
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is a complex organic compound that features a triazine ring, a sulfonic acid group, and multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amine precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamido Linker: The propanamido linker is formed through an amide coupling reaction.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The sulfonic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3,5-triazin-2-ol: A simpler triazine derivative with similar amine groups.
2,4-Diamino-1,3,5-triazin-6-one: Another triazine compound with comparable structural features.
Uniqueness
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is unique due to its combination of a triazine ring, a sulfonic acid group, and a propanamido linker. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
28321-30-4 |
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Molecular Formula |
C21H26N6O4S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N6O4S/c1-13-12-15(7-10-17(13)32(29,30)31)24-18(28)11-6-14-4-8-16(9-5-14)27-20(23)25-19(22)26-21(27,2)3/h4-5,7-10,12H,6,11H2,1-3H3,(H,24,28)(H,29,30,31)(H4,22,23,25,26) |
InChI Key |
MXXVMXXYLWZDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)O |
Origin of Product |
United States |
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